N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
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Overview
Description
N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]benzimidazole core with a propylamino substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzimidazole, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced through nucleophilic substitution reactions, where a propylamine reacts with an intermediate compound containing a leaving group.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-3-methyl-1-oxo-1-(ethylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
- **N-[(2S)-3-methyl-1-oxo-1-(butylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Uniqueness
N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide stands out due to its specific substituent groups, which confer unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1173671-64-1 |
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Molecular Formula |
C18H25N5O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C18H25N5O2/c1-4-9-19-16(24)15(12(2)3)21-18(25)23-11-10-22-14-8-6-5-7-13(14)20-17(22)23/h5-8,12,15H,4,9-11H2,1-3H3,(H,19,24)(H,21,25)/t15-/m0/s1 |
InChI Key |
CNIAIQHPPPAPNT-HNNXBMFYSA-N |
Isomeric SMILES |
CCCNC(=O)[C@H](C(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CCCNC(=O)C(C(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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